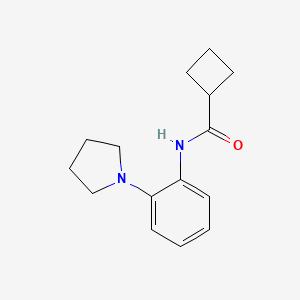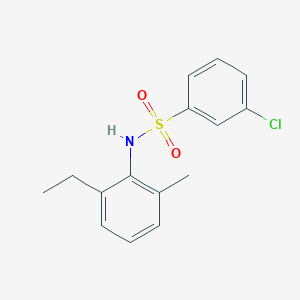
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide, also known as CEMB, is a sulfonamide-based compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. CEMB has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Applications De Recherche Scientifique
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide has been used in various scientific research applications, including as a tool to study the role of sulfonamide-based compounds in biological systems. It has been found to have anti-inflammatory properties and has been used to study the mechanism of action of other anti-inflammatory drugs. This compound has also been used in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been used as an antibacterial agent, where it has been found to be effective against both gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of sulfonamide-based enzymes. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of sulfonamide-based enzymes, leading to a decrease in the production of inflammatory mediators. In vivo studies have shown that this compound reduces inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide in lab experiments is its anti-inflammatory properties, which make it useful for studying the role of inflammation in various diseases. Additionally, this compound has been found to be effective against both gram-positive and gram-negative bacteria, making it a useful tool for studying bacterial infections. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for research on 3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide. One area of interest is the development of new sulfonamide-based compounds with improved properties, such as increased solubility and selectivity. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to explore the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide can be synthesized by reacting 3-chlorobenzenesulfonyl chloride with 2-ethyl-6-methylaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained by filtration and recrystallization. The yield of this compound is typically around 70%.
Propriétés
IUPAC Name |
3-chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-3-12-7-4-6-11(2)15(12)17-20(18,19)14-9-5-8-13(16)10-14/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBESKIOZVSWTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)

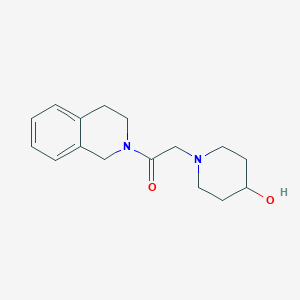
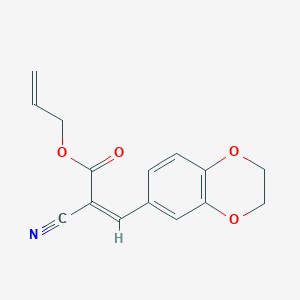
![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol](/img/structure/B7480204.png)
![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
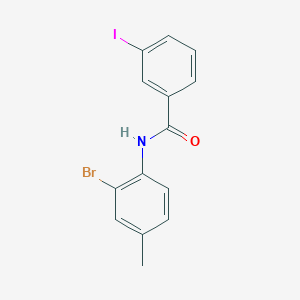
![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)
